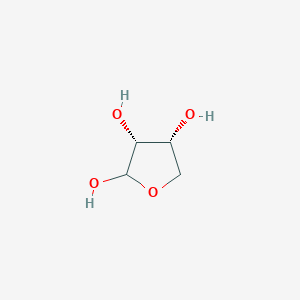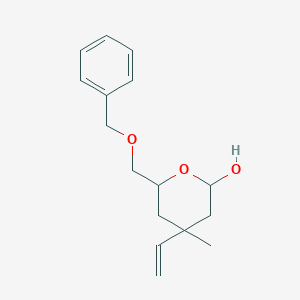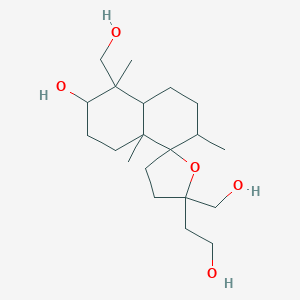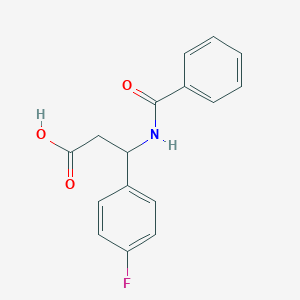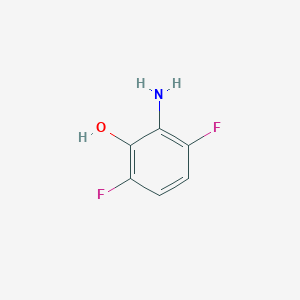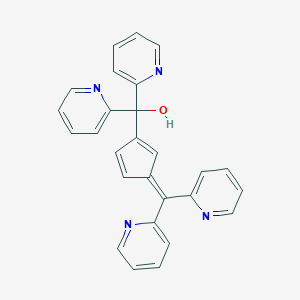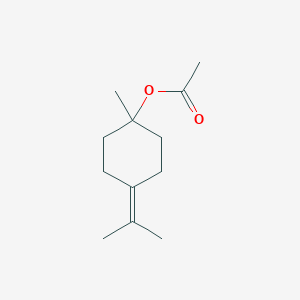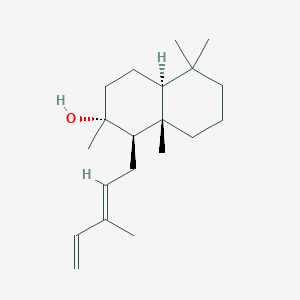
trans-Abienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Abienol is a natural compound found in several plant species, including Abies sachalinensis, Abies nephrolepis, and Abies holophylla. It belongs to the family of abietane diterpenoids and has attracted the attention of researchers due to its potential biological activities.
Mecanismo De Acción
The mechanism of action of trans-Abienol is not fully understood. However, it has been proposed that it exerts its biological activities through the modulation of various signaling pathways. For instance, trans-Abienol has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. Moreover, trans-Abienol has been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Trans-Abienol has been found to modulate several biochemical and physiological processes. For instance, it has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. It also reduces the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases. Moreover, trans-Abienol has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-Abienol has several advantages for lab experiments. It is a natural compound that can be easily synthesized, and its purity can be ensured. Moreover, it exhibits a broad range of biological activities, which makes it a potential candidate for the development of novel therapeutics. However, there are also some limitations to its use in lab experiments. For instance, its low solubility in water makes it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
Direcciones Futuras
For the study of trans-Abienol include the development of novel therapeutics, the elucidation of its mechanism of action, and the investigation of its pharmacokinetics and toxicity.
Aplicaciones Científicas De Investigación
Trans-Abienol has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant effects. Therefore, it has been studied extensively in the field of medicinal chemistry. Trans-Abienol has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. It also has potent anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, trans-Abienol has been reported to possess antimicrobial activity against several bacterial and fungal strains.
Propiedades
Número CAS |
1616-86-0 |
|---|---|
Nombre del producto |
trans-Abienol |
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9+/t16-,17+,19-,20+/m0/s1 |
Clave InChI |
ZAZVCYBIABTSJR-ITALKTEQSA-N |
SMILES isomérico |
C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C |
SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
SMILES canónico |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C |
Sinónimos |
9H-(labda-12,14-dien-8-ol) abienol abienol, (1R-(1alpha(E),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-isomer abienol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer cis-abienol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



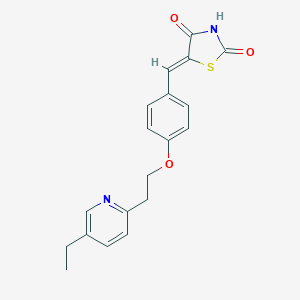
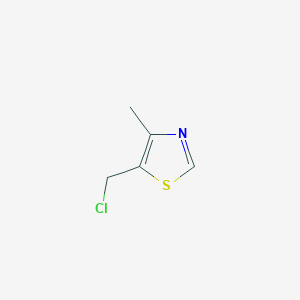
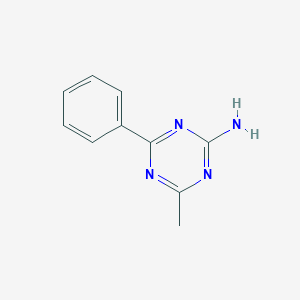
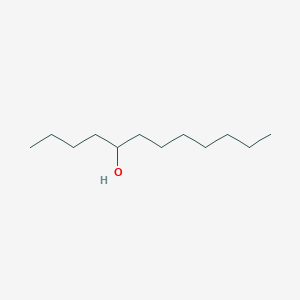
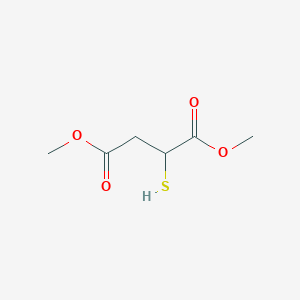
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
